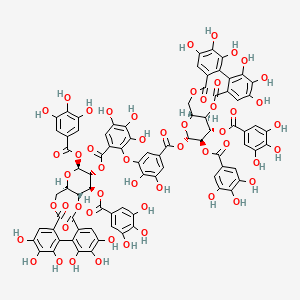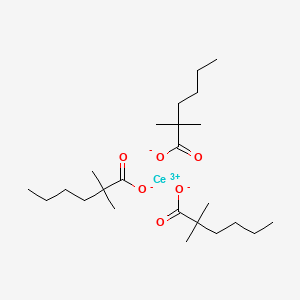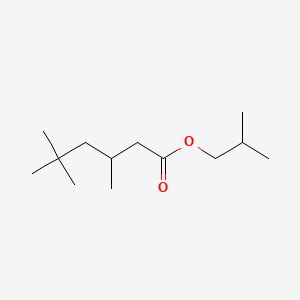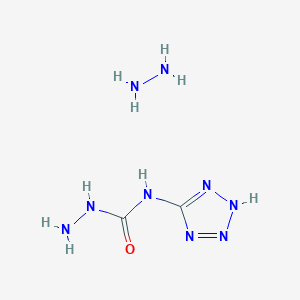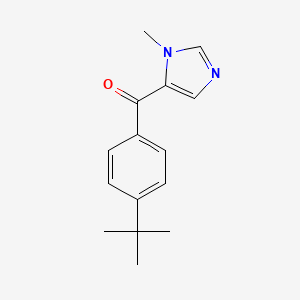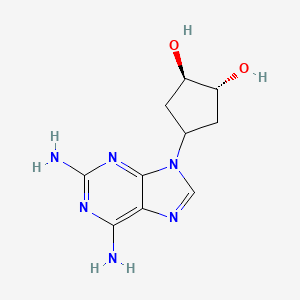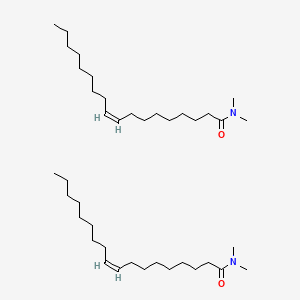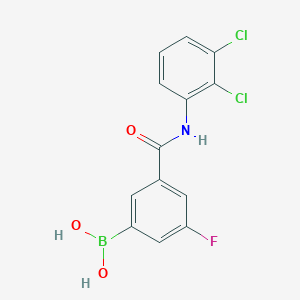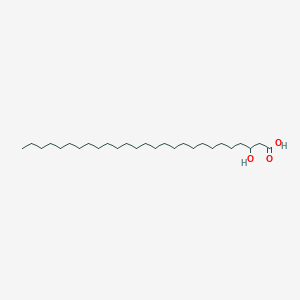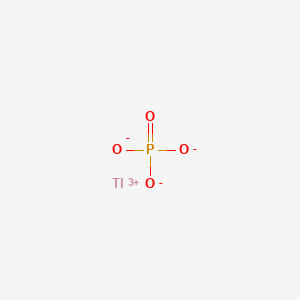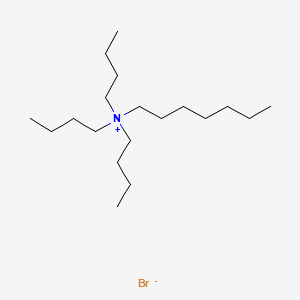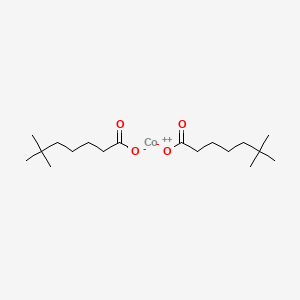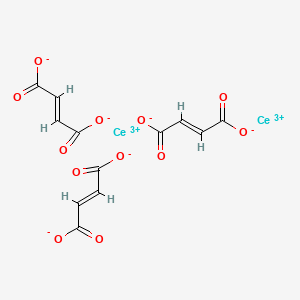
Cerium(III) 2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerium(III) 2-butenedioate, also known as cerium(III) fumarate, is a coordination compound where cerium is bonded to 2-butenedioate ligands. This compound is part of the broader family of cerium compounds, which are known for their unique chemical properties and applications in various fields, including catalysis, materials science, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: Cerium(III) 2-butenedioate can be synthesized through a reaction between cerium(III) chloride and fumaric acid in an aqueous solution. The reaction typically involves dissolving cerium(III) chloride in water, followed by the addition of fumaric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled temperature, pH, and concentration of reactants .
化学反应分析
Types of Reactions: Cerium(III) 2-butenedioate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under specific conditions, altering the compound’s properties.
Reduction: The compound can also participate in reduction reactions, where cerium(IV) is reduced back to cerium(III).
Substitution: Ligand exchange reactions can occur, where the 2-butenedioate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various ligands such as phosphates, nitrates, or other carboxylates.
Major Products:
Oxidation: Cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: New coordination compounds with different ligands.
科学研究应用
Cerium(III) 2-butenedioate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other cerium-based compounds and materials.
Biology: Investigated for its potential antioxidant properties due to the redox behavior of cerium.
Medicine: Explored for its potential use in therapeutic applications, particularly in oxidative stress-related conditions.
Industry: Utilized in catalysis, particularly in reactions requiring redox-active materials
作用机制
The mechanism of action of cerium(III) 2-butenedioate is primarily based on the redox properties of cerium. Cerium can switch between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling is crucial for its antioxidant activity, where cerium(III) can scavenge reactive oxygen species and be regenerated back to cerium(IV) by other oxidants .
相似化合物的比较
- Cerium(III) acetate
- Cerium(III) nitrate
- Cerium(IV) oxide
Comparison:
- Cerium(III) acetate and Cerium(III) nitrate: These compounds are similar in that they contain cerium in the +3 oxidation state. the ligands differ, leading to variations in solubility, reactivity, and applications.
- Cerium(IV) oxide: Unlike cerium(III) 2-butenedioate, cerium(IV) oxide contains cerium in the +4 oxidation state and is widely used as a catalyst and in polishing applications. Its redox properties are more pronounced due to the higher oxidation state .
属性
CAS 编号 |
94232-58-3 |
|---|---|
分子式 |
C12H6Ce2O12 |
分子量 |
622.40 g/mol |
IUPAC 名称 |
(E)-but-2-enedioate;cerium(3+) |
InChI |
InChI=1S/3C4H4O4.2Ce/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; |
InChI 键 |
XFWWHRFAMOVFCX-SPSNFJOYSA-H |
手性 SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Ce+3].[Ce+3] |
规范 SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ce+3].[Ce+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


